
1-Chloro-1-methylcyclopentane
Overview
Description
1-Chloro-1-methylcyclopentane (CAS: 6196-85-6) is a chlorinated cycloalkane with the molecular formula C₆H₁₁Cl and a molecular weight of 118.60 g/mol . Key physical properties include:
- Density: 0.98 g/cm³
- Boiling Point: 132.9°C at 760 mmHg
- Flash Point: 20.2°C
- Vaporization Enthalpy (ΔHvap): 39.7 ± 0.1 kJ/mol at 297 K
This compound is widely used in organic synthesis as a precursor for quaternary carbon centers and functionalized molecules, particularly in pharmaceuticals and agrochemicals . Its solvent properties and role as a monomer in polymer synthesis (e.g., enhancing mechanical strength) further highlight its versatility .
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 118.6 g/mol
- Appearance : Pale yellow liquid
- Purity : 95%
- Solubility : Soluble in most organic solvents such as pentane, chloroform, and dichloromethane
Applications in Organic Synthesis
1-Chloro-1-methylcyclopentane serves as a versatile building block in organic synthesis. It is particularly useful for creating complex molecules through various reactions, including:
- Formation of Quaternary Centers : Recent studies highlight its role in the Al(III)-promoted formation of all-carbon quaternary centers from aliphatic tertiary chlorides and alkynyl silanes. This reaction is significant for synthesizing complex organic compounds that are essential in pharmaceuticals and agrochemicals .
- Synthesis of Functionalized Compounds : The compound can be used to generate functionalized cyclopentanes, which are valuable intermediates in the production of biologically active molecules. Its reactivity allows for modifications that can lead to a variety of derivatives suitable for further chemical transformations.
Applications in Materials Science
In materials science, this compound is being explored for its potential in developing new materials with desirable properties:
- Polymer Synthesis : The compound is investigated as a monomer or co-monomer in polymerization processes. Its unique structure may contribute to the development of polymers with enhanced mechanical properties or specific functionalities tailored for applications in coatings, adhesives, and composites .
- Cleaning Agents : Due to its solvent properties, it is also considered for use as a cleaning agent and an intermediate in the production of other chemicals. Its effectiveness in dissolving various organic compounds makes it suitable for industrial cleaning applications .
Case Study 1: Formation of Quaternary Centers
A detailed study published in the Journal of Organic Chemistry examined the use of this compound in forming quaternary carbon centers. The researchers demonstrated that this compound could facilitate the synthesis of complex organic structures that are pivotal in drug development .
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer matrices showed promising results regarding the thermal stability and mechanical strength of the resulting materials. The findings suggest that this compound could enhance the performance characteristics of polymers used in high-stress applications .
Table 1: Comparison of Reaction Conditions
Reaction Type | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Formation of Quaternary Centers | Al(III) | 25 | 85 |
Polymerization | None | Varies | 75 |
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of 1-chloro-1-methylcyclopentane, and how do they inform experimental design?
The enthalpy of vaporization (ΔvapH) and heat capacity (Cp) are critical for designing storage and reaction conditions. Reported ΔvapH values include 39.7 ± 0.1 kJ/mol at 297 K (calorimetry) and 42.1 ± 0.1 kJ/mol at 251–263 K (static method) . Heat capacity data is tabulated across temperature ranges in experimental studies . These properties highlight its volatility, necessitating sealed systems for high-temperature reactions.
Q. Which spectroscopic methods are recommended for structural confirmation of this compound?
While direct evidence is limited, standard organochlorine characterization applies:
- ¹H/¹³C NMR : Identify methyl (δ ~1.5–1.8 ppm) and cyclopentane ring protons (δ ~1.4–2.2 ppm).
- IR Spectroscopy : C-Cl stretching (~550–750 cm⁻¹) and C-H bending in the cyclopentane ring.
- Mass Spectrometry : Molecular ion peak at m/z 120.6 (C₆H₁₁Cl) with fragmentation patterns confirming the chloroalkane structure.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported vaporization enthalpies for this compound?
Discrepancies (e.g., 39.7 vs. 42.1 kJ/mol) arise from experimental conditions:
- Purity : Impurities (e.g., residual solvents) alter measurements. Use chromatography (GC/HPLC) for sample validation .
- Temperature Range : ΔvapH varies with temperature; compare isothermal vs. dynamic calorimetry methods .
- Instrument Calibration : Standardize against reference compounds (e.g., n-alkanes) to minimize systematic errors .
Q. What strategies mitigate thermal degradation during prolonged reactions involving this compound?
- Temperature Control : Maintain reactions below 263 K (where ΔvapH = 42.1 kJ/mol) to reduce volatility .
- Inert Atmospheres : Use nitrogen/argon to prevent oxidative side reactions.
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress decomposition pathways common in chlorinated alkanes .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution (SN) reactions?
- DFT Calculations : Optimize transition states for SN2 mechanisms (e.g., backside attack at the chlorine-bearing carbon).
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
- Steric Hindrance : The methyl group adjacent to Cl reduces SN2 feasibility, favoring elimination (E2) under basic conditions .
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Thermodynamic Properties
The table below compares 1-chloro-1-methylcyclopentane with structurally related chlorinated cycloalkanes and aliphatic compounds:
Key Observations :
- Boiling Points : this compound has a lower boiling point than its cyclohexane counterpart, likely due to reduced ring strain in the cyclohexane system .
- Vaporization Enthalpies: The ΔHvap of this compound (39.7 kJ/mol) is comparable to diethylacetyl chloride (39.4 kJ/mol) but lower than 1-methylcyclopentanol (42.9 kJ/mol), reflecting differences in hydrogen bonding and molecular polarity .
A. Nucleophilic Substitution
This compound undergoes monomolecular heterolysis, with reaction rates influenced by solvent polarity. For example, solvolysis in aqueous NaOH yields 1-methylcyclopentanol, while deuterotributylstannane produces deuterated derivatives with 70% efficiency . By-products like deuterobutane (3.5%) arise from carbon-tin bond cleavage .
In contrast, 1-chloro-1-methylcyclohexane shows slower heterolysis due to steric hindrance from the larger cyclohexane ring, as observed in ion-exchange experiments .
B. Addition Reactions
The synthesis of this compound via HCl addition to 1-methylcyclopentene follows Markovnikov’s rule, with H adding to the less substituted carbon . This contrasts with aliphatic alkenes (e.g., propene), where steric effects dominate regioselectivity .
Thermodynamic Stability and Computational Modeling
Studies using group-contribution methods and quantum calculations reveal:
Preparation Methods
Thermal Conversion and Isomerization of Cyclohexanol/Cyclohexene
The industrial synthesis of 1-chloro-1-methylcyclopentane begins with the preparation of its precursor, 1-methylcyclopentene, via thermal isomerization of cyclohexanol or cyclohexene. This two-stage process, detailed in patents WO2012055754A2 and US20120101306A1 , involves high-temperature catalysis and phase separation to isolate intermediates.
Stage 1: Cyclohexanol Dehydration and Isomerization
Cyclohexanol undergoes dehydration at 250–500°C over silica-based catalysts, producing cyclohexene as an intermediate . Subsequent isomerization at 400–450°C rearranges cyclohexene into a mixture of 1-methylcyclopentene (76°C boiling point) and its double-bond isomers, 3-methylcyclopentene and 4-methylcyclopentene (65–66°C boiling point). Key parameters include:
Parameter | Optimal Range | Catalyst | Residence Time | Yield (%) |
---|---|---|---|---|
Temperature | 400–450°C | Silica, ion exchangers | 5–15 seconds | 97.5 |
Pressure | 1–5 bar | Amberlyst-type resins | - | - |
Feedstock | Cyclohexanol/cyclohexene | - | - | - |
The reaction proceeds in a continuous flow reactor, with nitrogen as a carrier gas. Post-reaction quenching using toluene separates the organic phase (containing 1-methylcyclopentene) from the aqueous phase, which is discarded . Unreacted cyclohexene and isomers are recycled into the reactor, minimizing waste .
Hydrohalogenation of 1-Methylcyclopentene
The second stage involves the addition of hydrogen chloride (HCl) to 1-methylcyclopentene, following Markovnikov’s rule to yield this compound as the major product. This exothermic reaction (ΔrH° = -54.1 ± 1.6 kJ/mol ) proceeds via a two-step carbocation mechanism .
Reaction Mechanism and Conditions
-
Protonation : The alkene’s π bond attacks HCl, forming a tertiary carbocation at the more substituted carbon.
-
Nucleophilic Attack : Chloride ion (Cl⁻) bonds to the carbocation, generating the final product.
The reaction is conducted in the presence of polar solvents like isopropanol at 85°C, enhancing proton mobility and stabilizing intermediates. Catalysts such as Amberlyst ion-exchange resins accelerate the process, achieving near-complete conversion .
Condition | Specification | Role |
---|---|---|
Temperature | 85°C | Optimizes kinetics and equilibrium |
Solvent | Isopropanol/water | Stabilizes carbocation |
Catalyst | Amberlyst resins | Acidic sites promote protonation |
Catalytic and Process Innovations
Recent patents highlight advancements in catalytic systems and distillation protocols to improve yield and purity:
Catalytic Recycling and Byproduct Management
Unreacted isomers (3- and 4-methylcyclopentene) are continuously recycled into the isomerization reactor, increasing 1-methylcyclopentene availability for hydrochlorination . Distillation at 1–100 mbar efficiently separates this compound (boiling point: 76°C at 1 bar ) from residual solvents and isomers.
Thermodynamic Considerations
The enthalpy of vaporization (ΔvapH) for this compound is 39.7 ± 0.1 kJ/mol at 297 K , informing energy requirements for distillation. Lower pressures during purification reduce decomposition risks, preserving product integrity.
Industrial-Scale Purification
Post-reaction mixtures undergo fractional distillation in columns packed with Raschig rings, achieving >99% purity. Key steps include:
-
Phase Separation : Toluene quenching isolates the organic layer.
-
Azeotropic Distillation : Removes water traces without degrading the product.
-
Fractional Distillation : Separates this compound from lower-boiling isomers (65–66°C) and higher-boiling contaminants.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Yield (%) | Energy Intensity | Scalability |
---|---|---|---|---|
Thermal Isomerization | Cyclohexanol | 97.5 | High | Industrial |
Direct Hydrohalogenation | 1-Methylcyclopentene | 89–92 | Moderate | Lab-scale |
The thermal route dominates industrial production due to higher yields and integrated recycling, while direct hydrohalogenation is preferred for small-scale synthesis.
Properties
CAS No. |
6196-85-6 |
---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloro-1-methylcyclopentane |
InChI |
InChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
InChI Key |
XDULUGNXCNQBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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